di-n-Amyl disulfide
Overview
Description
di-n-Amyl disulfide, also known as bis(1-pentyl) disulphide, is an organosulfur compound with the molecular formula C₁₀H₂₂S₂. It is a member of the disulphide family, characterized by the presence of a sulfur-sulfur bond. This compound is typically a colorless to pale yellow liquid with a distinct odor. It is used in various industrial applications due to its chemical properties.
Mechanism of Action
Dipentyl disulphide, also known as di-n-Amyl disulfide, is a chemical compound with the formula C10H22S2
Target of Action
Disulphide compounds are known to interact with proteins that contain cysteine residues . The disulphide bond can form a reversible bond with another cysteine, triggering switches in protein structure and activity .
Mode of Action
Disulphide compounds generally undergo redox reactions, interconverting between dithiol and disulphide groups . The free dithiol form is in the reduced state, and the disulphide form is in the oxidized state .
Biochemical Pathways
Disulphide bonds play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules . They are involved in oxidative protein folding, a process that involves a chemical reaction resulting in the formation of disulphide bonds and a physical conformational folding reaction that promotes the formation of the native structure .
Pharmacokinetics
A study on a similar disulphide crosslinked micelle platform showed that it had excellent stability, high loading capacity, and a reduction-responsive release profile . The micelles prolonged the circulation of the incorporated drug in the bloodstream and increased its accumulation in the tumor tissue .
Result of Action
The formation of disulphide bonds can significantly influence the structure and function of proteins .
Action Environment
The action of dipentyl disulphide can be influenced by various environmental factors. For instance, the stability of disulphide bonds can be affected by the redox environment . Additionally, factors such as pH, temperature, and the presence of other reactive species can influence the formation and breakage of disulphide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
di-n-Amyl disulfide can be synthesized through the oxidation of pentanethiol. One common method involves the use of hydrogen peroxide as an oxidizing agent in an acidic or basic medium. The reaction proceeds as follows:
[ 2 \text{C}5\text{H}{11}\text{SH} + \text{H}2\text{O}2 \rightarrow \text{C}{10}\text{H}{22}\text{S}_2 + 2 \text{H}_2\text{O} ]
Another method involves the use of iodine and hydrogen iodide:
[ 2 \text{C}5\text{H}{11}\text{SH} + \text{I}2 \rightarrow \text{C}{10}\text{H}_{22}\text{S}_2 + 2 \text{HI} ]
Industrial Production Methods
Industrial production of dipentyl disulphide typically involves the oxidation of pentanethiol using hydrogen peroxide in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The process involves the following steps:
- Mixing pentanethiol with hydrogen peroxide in a reactor.
- Adding a catalyst to facilitate the reaction.
- Maintaining the reaction mixture at a specific temperature and pressure.
- Isolating and purifying the dipentyl disulphide from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
di-n-Amyl disulfide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to pentanethiol.
Substitution: It can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Pentyl sulfoxide, pentyl sulfone.
Reduction: Pentanethiol.
Substitution: Various substituted disulphides depending on the electrophile used.
Scientific Research Applications
di-n-Amyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Studied for its role in biological systems, including its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Used as a stabilizer in the production of polymers and as an additive in lubricants and fuels.
Comparison with Similar Compounds
Similar Compounds
Diphenyl disulphide: Another disulphide compound with phenyl groups instead of pentyl groups.
Dimethyl disulphide: A simpler disulphide with methyl groups.
Dibutyl disulphide: A disulphide with butyl groups.
Uniqueness
di-n-Amyl disulfide is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to other disulphides, it has a higher boiling point and different solubility characteristics, making it suitable for specific industrial applications.
Properties
IUPAC Name |
1-(pentyldisulfanyl)pentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S2/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQZSPCQDXHJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSSCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873947 | |
Record name | Pentyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112-51-6, 68513-62-2 | |
Record name | Dipentyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipentyl disulphide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfides, C5-12-alkyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068513622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfides, C5-12-alkyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disulfides, C5-12-alkyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dipentyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the photodecomposition of S-pentyl thiobenzoate differ from that of alkyl benzoates, and what does this difference indicate about the reaction mechanisms?
A1: The photodecomposition of S-pentyl thiobenzoate primarily proceeds via a Norrish type I process, yielding benzaldehyde (27%) and dipentyl disulphide (23%) as major products []. This contrasts with alkyl benzoates (C3-C5), which predominantly undergo a Norrish type II process, leading to benzoic acid as the main product (ca. 40%) []. The formation of dipentyl disulphide suggests a cleavage of the sulfur-carbon bond in S-pentyl thiobenzoate upon irradiation, followed by recombination of the resulting pentyl radicals. This pathway is distinct from the typical γ-hydrogen abstraction observed in Norrish type II reactions of alkyl benzoates.
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